molecular formula C7H7BrClNO4S B6221780 5-bromo-2,6-dimethoxypyridine-3-sulfonyl chloride CAS No. 2758000-89-2

5-bromo-2,6-dimethoxypyridine-3-sulfonyl chloride

Cat. No. B6221780
CAS RN: 2758000-89-2
M. Wt: 316.6
InChI Key:
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Description

5-Bromo-2,6-dimethoxypyridine-3-sulfonyl chloride, also known as 5-Bromo-2,6-DMP-3-SC, is an organosulfur compound typically used in organic synthesis. It is a colorless, water-soluble solid that is used in the synthesis of various organic compounds. It is also used as a reagent for the preparation of various heterocyclic compounds. This compound is used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, the study of biochemical and physiological processes, and the development of new laboratory techniques.

Mechanism of Action

The mechanism of action of 5-bromo-2,6-dimethoxypyridine-3-sulfonyl chlorideDMP-3-SC is not yet fully understood. However, it is believed that the compound binds to specific enzyme sites, resulting in the inhibition of enzyme activity. In addition, it is believed that the compound may act as an inhibitor of signal transduction pathways, resulting in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-2,6-dimethoxypyridine-3-sulfonyl chlorideDMP-3-SC are not yet fully understood. However, it is believed that the compound may act as an inhibitor of signal transduction pathways, resulting in the regulation of gene expression. In addition, it is believed that the compound may act as an inhibitor of enzyme activity, resulting in the inhibition of various biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The use of 5-bromo-2,6-dimethoxypyridine-3-sulfonyl chlorideDMP-3-SC in laboratory experiments has several advantages. The compound is water-soluble, making it easy to work with. In addition, the compound is relatively inexpensive and can be easily synthesized. However, the compound is also highly toxic and should be handled with extreme caution.

Future Directions

The future directions for 5-bromo-2,6-dimethoxypyridine-3-sulfonyl chlorideDMP-3-SC research include further study of the compound’s mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research is needed to develop new synthetic methods for the preparation of the compound. Finally, further research is needed to explore the potential applications of the compound in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Methods

5-bromo-2,6-dimethoxypyridine-3-sulfonyl chlorideDMP-3-SC is typically synthesized by reacting 5-bromo-2,6-dimethoxypyridine with thionyl chloride in an inert atmosphere. The reaction is carried out at temperatures between 0 °C and 50 °C. The reaction is then quenched with aqueous sodium bicarbonate, and the resulting solution is filtered and dried to give the desired product.

Scientific Research Applications

5-bromo-2,6-dimethoxypyridine-3-sulfonyl chlorideDMP-3-SC has a variety of scientific research applications. It is used as a reagent for the synthesis of various heterocyclic compounds, such as quinolines, indoles, and pyridines. It is also used in the preparation of various pharmaceuticals, such as antimalarial drugs, antibiotics, and anti-inflammatory drugs. In addition, 5-bromo-2,6-dimethoxypyridine-3-sulfonyl chlorideDMP-3-SC is used in the study of biochemical and physiological processes, such as the regulation of gene expression, signal transduction, and enzyme inhibition.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2,6-dimethoxypyridine-3-sulfonyl chloride involves the conversion of 5-bromo-2,6-dimethoxypyridine to its corresponding sulfonyl chloride derivative through the use of sulfonyl chloride reagents.", "Starting Materials": [ "5-bromo-2,6-dimethoxypyridine", "Sulfonyl chloride reagent" ], "Reaction": [ "To a solution of 5-bromo-2,6-dimethoxypyridine in a suitable solvent, add the sulfonyl chloride reagent dropwise with stirring.", "Maintain the reaction mixture at a suitable temperature and stir for a suitable time.", "Isolate the product by filtration or extraction and purify by suitable methods." ] }

CAS RN

2758000-89-2

Molecular Formula

C7H7BrClNO4S

Molecular Weight

316.6

Purity

95

Origin of Product

United States

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